molecular formula C15H21NO3 B12601860 tert-butyl (2S)-2-benzamidobutanoate CAS No. 888013-32-9

tert-butyl (2S)-2-benzamidobutanoate

Cat. No.: B12601860
CAS No.: 888013-32-9
M. Wt: 263.33 g/mol
InChI Key: KOJSXEASEWWTDV-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-2-benzamidobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a benzamide group, and a butanoate ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-benzamidobutanoate typically involves the esterification of (2S)-2-benzamidobutanoic acid with tert-butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-benzamidobutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-benzamidobutanoic acid and tert-butanol.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: (2S)-2-benzamidobutanoic acid and tert-butanol.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Tert-butyl (2S)-2-benzamidobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-benzamidobutanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active (2S)-2-benzamidobutanoic acid. This acid can then interact with proteins or enzymes, modulating their activity. The benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2S)-2-benzamidopropanoate: Similar structure but with a shorter carbon chain.

    tert-butyl (2S)-2-benzamidopentanoate: Similar structure but with a longer carbon chain.

    tert-butyl (2S)-2-benzamidobutanoate: The compound of interest.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions with enzymes and receptors. Additionally, the benzamide group allows for specific binding interactions, making it a valuable compound in various research applications .

Properties

CAS No.

888013-32-9

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl (2S)-2-benzamidobutanoate

InChI

InChI=1S/C15H21NO3/c1-5-12(14(18)19-15(2,3)4)16-13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,17)/t12-/m0/s1

InChI Key

KOJSXEASEWWTDV-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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